(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride
CAS No.: 1955474-01-7
Cat. No.: VC6377809
Molecular Formula: C7H13ClF3NO2
Molecular Weight: 235.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955474-01-7 |
|---|---|
| Molecular Formula | C7H13ClF3NO2 |
| Molecular Weight | 235.63 |
| IUPAC Name | (2S)-3-methyl-2-(2,2,2-trifluoroethylamino)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H12F3NO2.ClH/c1-4(2)5(6(12)13)11-3-7(8,9)10;/h4-5,11H,3H2,1-2H3,(H,12,13);1H/t5-;/m0./s1 |
| Standard InChI Key | JTKJLQBCWRHTCM-JEDNCBNOSA-N |
| SMILES | CC(C)C(C(=O)O)NCC(F)(F)F.Cl |
Introduction
Chemical Structure and Stereochemical Significance
The molecular architecture of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride features a chiral center at the second carbon of the butanoic acid backbone, denoted by the (2S) configuration . The trifluoroethyl group () introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. The hydrochloride salt form enhances stability and solubility compared to the free amino acid, a common modification in pharmaceutical compounds.
Stereochemical Configuration
The (2S) configuration ensures enantiomeric purity, critical for binding specificity in biological systems. Chiral resolution techniques during synthesis likely employ crystallization or chromatographic methods, though explicit details are absent from available sources. The stereochemistry is preserved in the hydrochloride salt, as confirmed by the retention of configuration in related compounds .
Structural Comparisons
Unlike the tosylated analog (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid (PubChem CID 2249310) , this compound lacks aromatic sulfonyl groups, reducing steric bulk and altering solubility. The trifluoroethyl group’s electronegativity may enhance hydrogen-bonding capacity compared to alkyl or aryl substituents.
Synthesis and Preparation
The synthesis of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride involves two primary steps: (1) formation of the free amino acid and (2) salt formation with hydrochloric acid.
Step 1: Amino Acid Formation
The free amino acid precursor is synthesized via nucleophilic substitution or reductive amination. For example, reacting (2S)-3-methyl-2-aminobutanoic acid with 2,2,2-trifluoroethyl iodide in the presence of a base yields the trifluoroethylamino derivative. Stereochemical integrity is maintained using enantiomerically pure starting materials or asymmetric catalysis.
Step 2: Hydrochloride Salt Formation
Treatment of the free amino acid with hydrochloric acid in a polar solvent (e.g., ethanol or water) precipitates the hydrochloride salt. This step improves crystallinity and shelf stability, as evidenced by similar amino acid hydrochlorides.
Table 1: Synthetic Overview
| Parameter | Detail |
|---|---|
| Precursor | (2S)-3-methyl-2-aminobutanoic acid |
| Reagent | 2,2,2-Trifluoroethyl iodide |
| Reaction Type | Nucleophilic substitution |
| Salt Formation Agent | Hydrochloric acid |
| Yield | Not reported |
Physicochemical Properties
Limited data are available for this compound, but key properties can be inferred from its molecular structure and analogs.
Molecular Formula and Weight
The molecular formula corresponds to a monoisotopic mass of 235.63 g/mol . The presence of chlorine and fluorine contributes to a higher density compared to non-halogenated amino acids.
Solubility and Stability
While solubility data are unspecified, the hydrochloride salt form typically enhances water solubility relative to the free base. The trifluoroethyl group may reduce solubility in nonpolar solvents due to its polarity. Stability under ambient conditions is presumed adequate for laboratory handling, though long-term storage recommendations are unavailable.
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